Succinimidyl 4-(4-maleimidophenyl)butyrate

Description

Historical Development and Discovery

The compound emerged from advancements in protein conjugation chemistry during the late 20th century. Its design integrates N-hydroxysuccinimide (NHS) ester and maleimide functional groups, enabling selective reactions with amines and sulfhydryls, respectively. Early applications in antibody-enzyme conjugation were documented in the 1970s, with Kitagawa and Aikawa pioneering its use as a spacer arm in immunochemical assays. The CAS registry number 79886-55-8 was assigned upon its formal characterization, solidifying its identity in chemical databases. Commercial availability expanded in the 2000s through suppliers such as Key Organics and Thermo Fisher Scientific, driven by demand for precise bioconjugation tools.

IUPAC Nomenclature and Chemical Identity

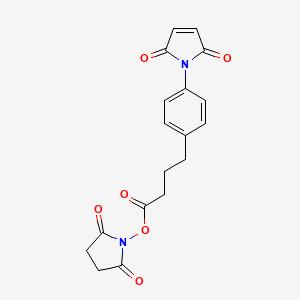

The systematic IUPAC name, 2,5-dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate , reflects its bifunctional structure:

- NHS ester : The 2,5-dioxopyrrolidin-1-yl group reacts with primary amines.

- Maleimide : The 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group targets sulfhydryl residues.

Table 1: Key Chemical Properties

The butanoate spacer arm provides a 16.1 Å distance between reactive groups, optimizing steric flexibility in conjugates.

Common Synonyms and Trade Names

The compound is interchangeably referenced as:

- SMPB (Succinimidyl 4-(4-maleimidophenyl)butyrate)

- N-Succinimidyl 4-(p-maleimidophenyl)butyrate

- AS-74026 (Key Organics catalog designation)

Suppliers such as TCI America and Apollo Scientific market it under codes like S03991 and NX62309 , respectively.

Classification within Heterobifunctional Crosslinkers

As an NHS-maleimide crosslinker, it belongs to a class of reagents enabling sequential conjugation of amines and thiols. Its aryl-butyrate spacer distinguishes it from shorter (e.g., GMBS, 8.6 Å) or polyethylene glycol (PEG)-based alternatives.

Table 2: Comparison with Related Crosslinkers

The compound’s rigidity and aromatic spacer enhance stability in aqueous buffers compared to aliphatic analogues. Its classification underscores its role in immunochemistry and targeted drug delivery systems.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c21-14-8-9-15(22)19(14)13-6-4-12(5-7-13)2-1-3-18(25)26-20-16(23)10-11-17(20)24/h4-9H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJWDPGOWBRILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000817 | |

| Record name | 1-(4-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}phenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79886-55-8 | |

| Record name | Succinimidyl 4-(4-maleimidophenyl)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079886558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 79886-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}phenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-Maleimidophenyl)butyric acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Succinimidyl 4-(4-maleimidophenyl)butyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLJ3SK2R6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary targets of SMPB are sulfhydryl and amino groups . These groups are found in various biomolecules, including proteins, making SMPB a versatile tool in bioconjugation applications.

Mode of Action

SMPB is a heterobifunctional crosslinker . It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide . The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide reacts with sulfhydryl groups to form stable thioether bonds. This allows SMPB to covalently link molecules containing these functional groups.

Result of Action

The result of SMPB’s action is the formation of covalent bonds between molecules containing amine and sulfhydryl groups. This can result in the crosslinking of two separate molecules, or the modification of a single molecule. The exact molecular and cellular effects would depend on the specific molecules being crosslinked.

Action Environment

The action of SMPB is influenced by several environmental factors. Its reactivity towards amines and sulfhydryls is pH-dependent, with optimal reactivity towards amines at pH 7-9 and towards sulfhydryls at pH 6.5-7.5. Additionally, SMPB is water-insoluble and must be dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before use. The stability of SMPB conjugates in biological environments such as serum can also vary.

Biochemical Analysis

Biochemical Properties

N-Succinimidyl 4-(4-maleimidophenyl)butyrate is primarily used for enzyme antibody conjugation. It contains NHS-ester and maleimide reactive groups at opposite ends of a medium-length aromatic spacer arm. These groups allow covalent conjugation of amine- and sulfhydryl-containing molecules.

Cellular Effects

It is known that the compound is used for enzyme antibody conjugation, suggesting that it may play a role in modulating cellular processes related to antibody function and immune response.

Molecular Mechanism

The molecular mechanism of N-Succinimidyl 4-(4-maleimidophenyl)butyrate involves its reactivity towards amino and sulfhydryl groups. This allows it to form covalent bonds with these groups, enabling the conjugation of different biomolecules.

Temporal Effects in Laboratory Settings

It is known that conjugates formed with this compound are more stable in serum than those formed with other crosslinkers.

Metabolic Pathways

Given its role in enzyme antibody conjugation, it may interact with enzymes and other biomolecules involved in these pathways.

Subcellular Localization

Given its role in enzyme antibody conjugation, it may be localized to areas of the cell where these processes occur.

Biological Activity

The compound 2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate (CAS No. 79886-55-8) is a synthetic derivative belonging to the pyrrolidine class of compounds. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in enhancing monoclonal antibody production and its implications in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₆ |

| Molecular Weight | 356.33 g/mol |

| Purity | ≥95% |

| Storage Conditions | Inert atmosphere, -20°C |

Monoclonal Antibody Production

Recent studies have highlighted the compound's significant role in enhancing monoclonal antibody (mAb) production in cell cultures, particularly using recombinant Chinese hamster ovary (CHO) cells. The compound was shown to:

- Suppress cell growth : This suppression allows for a more efficient use of nutrients for antibody production rather than cellular proliferation.

- Increase cell-specific glucose uptake rate : Enhanced glucose uptake leads to improved energy availability for mAb synthesis.

- Elevate intracellular ATP levels : Higher ATP concentrations correlate with increased metabolic activity conducive to antibody production .

The mechanism by which this compound enhances mAb production involves:

- Reduction of Galactosylation : The compound suppresses the galactosylation of N-linked glycans on antibodies, which is crucial for their therapeutic efficacy and stability .

- Structure-Activity Relationship (SAR) : Studies indicate that specific structural components of the compound, particularly the 2,5-dimethylpyrrole moiety, are pivotal for its activity. This suggests that further optimization of similar derivatives could yield even more effective agents for mAb production .

Study on CHO Cells

In a controlled experiment involving CHO cells supplemented with the compound:

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 4-(4-iodophenyl)butanoate (AB-NHS ester)

- Structure : Replaces the maleimide-substituted phenyl group with an iodophenyl moiety.

- Key Differences: Reactivity: Lacks maleimide-thiol conjugation capability.

2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (RL-4340)

- Structure: Shorter acetate linker (vs. butanoate) and phenyl-maleimide group.

- Molecular Formula : C₁₆H₁₂N₂O₆ | Mol. Weight : 328.28 g/mol .

- Applications : ADC development, with simpler structure favoring rapid conjugation.

- Key Differences: Linker Length: Acetate reduces flexibility compared to butanoate. Solubility: Lower molecular weight may improve aqueous solubility.

2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate

- Structure : Substitutes phenyl-maleimide with pyren-1-yl (polycyclic aromatic hydrocarbon).

- Molecular Formula: C₂₄H₁₉NO₄ | Mol. Weight: 385.41 g/mol .

- Applications : Fluorescent labeling or hydrophobic tagging due to pyrene’s optical properties.

- Key Differences :

- Reactivity : Pyrene enables π-π stacking or fluorescence, unlike maleimide’s thiol reactivity.

- Hydrophobicity : Pyrene increases lipophilicity, affecting biodistribution.

2,5-Dioxopyrrolidin-1-yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate (CAS 80307-12-6)

- Structure: Positional isomer of the target compound; maleimide group directly attached to butanoate.

- Purity : 99% (typically in stock) .

- Applications : Similar crosslinking uses but altered steric accessibility due to substituent position.

- Key Differences :

- Conjugation Efficiency : Altered maleimide positioning may influence reaction kinetics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-dioxopyrrolidin-1-yl derivatives to improve yield and purity?

- Methodological Answer : Utilize cyclization reactions with aryl-substituted precursors (e.g., 4-chlorophenyl or pyren-1-yl derivatives) under controlled conditions. For example, base-assisted cyclization of hydroxy-pyrrolidinone intermediates with aromatic amines or phenols can yield target compounds with 46–63% efficiency . Monitor reaction progress via thin-layer chromatography (TLC) and purify products via recrystallization or column chromatography. Validate purity using HPLC (>97%) and structural integrity via / NMR .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light (UV/visible). Use thermogravimetric analysis (TGA) to assess thermal decomposition and differential scanning calorimetry (DSC) to identify melting points (e.g., 138–211°C for structurally similar pyrrolidinones) . Quantify degradation products via LC-MS and correlate stability with molecular interactions using FTIR spectroscopy .

Q. How can researchers design experiments to evaluate the compound’s solubility and compatibility with common solvents?

- Methodological Answer : Perform solubility screens in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane, toluene) at 25°C and 50°C. Use UV-Vis spectroscopy to quantify solubility limits. For compatibility studies, mix the compound with excipients (e.g., PEG, cyclodextrins) and analyze for precipitation or chemical interaction via NMR .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of 2,5-dioxopyrrolidin-1-yl derivatives in crosslinking or polymerization processes?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on electron density maps and transition states. For example, DFT studies on ethyl 4-hydroxy-pyrrole carboxylate derivatives revealed charge distribution patterns and stabilization energies critical for predicting regioselectivity in cyclization reactions . Use software like Gaussian or ORCA to simulate intermediates and validate results with experimental HRMS data .

Q. How should researchers address contradictory data in environmental fate studies for this compound?

- Methodological Answer : Adopt a tiered approach:

- Tier 1 : Measure physicochemical properties (logP, pKa) to predict partitioning in abiotic compartments .

- Tier 2 : Conduct microcosm studies to assess biodegradation rates under aerobic/anaerobic conditions.

- Tier 3 : Use isotopic labeling (e.g., ) to track metabolite formation in soil/water systems. Cross-validate findings with LC-MS/MS and compare against computational models (e.g., EPI Suite) .

Q. What experimental designs are suitable for studying the compound’s bioactivity across cellular and organismal levels?

- Methodological Answer : Implement a split-split-plot design with hierarchical variables:

- Main plots : Dose concentrations (e.g., 1 nM–100 µM).

- Subplots : Cell lines (e.g., HEK293, HeLa) or model organisms (e.g., C. elegans).

- Sub-subplots : Timepoints (acute vs. chronic exposure) . Measure endpoints like ROS generation (via DCFH-DA assay) or apoptosis (Annexin V/PI staining). For in vivo studies, use randomized blocks to control for genetic variability .

Methodological Considerations for Data Contradictions

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in reactivity studies?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., basis sets, solvation models) to ensure alignment with experimental conditions .

- Step 2 : Validate synthetic intermediates (e.g., via HRMS) to rule out side reactions.

- Step 3 : Use sensitivity analysis to identify variables (e.g., temperature, solvent polarity) that disproportionately affect outcomes. Cross-reference with kinetic studies (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.